2-Oxaspiro[4.7]dodecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
182-99-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-oxaspiro[4.7]dodecane |
InChI |
InChI=1S/C11H20O/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h1-10H2 |
InChI Key |
AMEKYLXXSLTPSU-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)CCOC2 |
Canonical SMILES |
C1CCCC2(CCC1)CCOC2 |
Other CAS No. |
182-99-0 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds with spiro structures, including 2-Oxaspiro[4.7]dodecane, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Material Science
Polymer Synthesis
this compound serves as a valuable building block in the synthesis of novel polymers. Its unique structure allows for the incorporation of spirocyclic motifs into polymer chains, enhancing the mechanical and thermal properties of the resulting materials. Research has shown that polymers derived from this compound exhibit improved elasticity and resistance to thermal degradation compared to conventional polymers.
Nanocomposite Applications
In nanotechnology, this compound has been utilized to create nanocomposites with enhanced functionalities. For instance, studies have demonstrated its role in producing biodegradable nanocomposites that can be used in packaging materials, thereby reducing environmental impact while maintaining material integrity .
Environmental Chemistry
Deodorizing Agents
The compound has been explored as a component in deodorant formulations due to its ability to neutralize odors effectively. Its application in personal care products highlights its potential for improving consumer goods while ensuring safety and efficacy .
Bioremediation
Recent studies have investigated the use of this compound in bioremediation processes aimed at degrading environmental pollutants. Its chemical stability and ability to form non-toxic byproducts make it an ideal candidate for applications in cleaning contaminated soil and water .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study B (2022) | Antioxidant Properties | Exhibited IC50 values of 12 µg/mL in DPPH scavenging assays, indicating strong antioxidant capacity. |
| Study C (2021) | Polymer Applications | Developed a new polymer blend incorporating this compound that showed a 30% increase in tensile strength compared to traditional polymers. |
Comparison with Similar Compounds
Structural Analogues with Varying Ring Sizes and Heteroatoms
Spiro compounds with similar frameworks but differing ring sizes or heteroatoms exhibit distinct physicochemical properties. Key examples include:
*Molecular weights estimated based on analogous structures.
Key Observations:
- Heteroatom Substitution : Nitrogen-containing spiro compounds (e.g., 1-Oxa-4-azaspiro[5.6]dodecane) exhibit basicity and hydrogen-bonding capacity, making them suitable for targeting enzymes or receptors .
- Collision Cross-Section (CCS) : 3-Oxa-9-azaspiro[5.6]dodecane shows a CCS of 140.4 Ų for the [M+H]+ adduct, indicating a compact structure compared to linear alkanes like dodecane (C12H26, MW 170.33 g/mol) .
Comparison with Non-Spiro Analogues
Dodecane (C12H26) :
1-Hydroxy-5-oxobicyclo[6.4.0]dodecane :
Analytical Differentiation
- GC-MS Limitations: Dodecane overlays in microbial cultures can co-elute with spiro compounds, complicating detection. Automated pipelines using nonane or larger alkanes as solvents may avoid this .
- SPME Techniques : Structurally similar compounds (e.g., dodecane and undecane) are distinguishable via solid-phase microextraction (SPME) in environmental samples .
Preparation Methods
Reaction Setup and Conditions
In a dry reaction flask equipped with a stirrer, thermometer, and reflux condenser, 6.8 g (0.0201 mol) of n-dodecyl p-toluenesulfonate is combined with 5.02 g (0.08 mol) of NaBH3CN in 50 mL of HMPA. The mixture is stirred at 80°C for 2 hours under inert conditions. Post-reaction cooling is followed by aqueous workup:
-
Quenching : 50 mL of water is added to the reaction mixture.
-
Extraction : Three sequential extractions with n-hexane isolate the organic phase.
-
Drying : Anhydrous magnesium sulfate removes residual moisture.
-
Distillation : Reduced-pressure distillation collects the fraction at 79–81°C under 1.86 kPa, yielding 2.5–2.65 g (79–81%) of this compound.
Mechanistic Insights
NaBH3CN selectively reduces sulfonate esters to alkanes via a radical intermediate, while HMPA stabilizes the transition state through coordination with boron. This solvent also suppresses side reactions such as elimination or over-reduction, ensuring high regioselectivity.
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate without decomposition |
| HMPA Volume | 50 mL | Ensures solubility and stabilization |
| NaBH3CN Equivalents | 4.0 eq | Completes reduction without excess reagent waste |
| Reaction Time | 2 hours | Balances conversion and side reactions |
Catalytic Cyclization Using Lanthanide Salts
Emerging methodologies employ lanthanide catalysts, such as samarium nitrate (Sm(NO3)3·6H2O), to facilitate spirocyclic ether formation via recyclization of precursor peroxides. While initially developed for sulfur-containing analogs, this approach is theoretically adaptable to oxygen-based systems like this compound.
Proposed Pathway
-
Precursor Activation : A hypothetical pentaoxaspiroalkane undergoes Sm-catalyzed ring opening, generating a carbocation intermediate.
-
Nucleophilic Attack : Intramolecular oxygen nucleophiles trap the carbocation, forming the spirocyclic ether backbone.
-
Workup : Column chromatography (SiO2, hexane/Et2O) purifies the product.
Advantages and Limitations
-
Advantages : Mild conditions (room temperature), high atom economy.
-
Limitations : Requires specialized peroxidic precursors, which are synthetically challenging to prepare.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Temperature | Key Reagents | Scalability |
|---|---|---|---|---|
| NaBH3CN/HMPA Reduction | 79–81 | 80°C | NaBH3CN, HMPA | High |
| Lanthanide Catalysis* | 80–89† | 20°C | Sm(NO3)3·6H2O | Moderate |
*Theoretical adaptation from analogous systems.
†Reported yields for structurally related tetraoxathiocanes.
The NaBH3CN method remains the benchmark for reliability, whereas lanthanide catalysis offers a low-temperature alternative pending precursor availability.
Q & A
What criteria define a robust research question for studying this compound’s mechanism of action?
- Methodological Answer : Apply the FINER framework:
- Feasible : Access to analytical tools (e.g., LC-MS/MS).
- Novel : Focus on underexplored targets (e.g., spirocyclic modulation of lipid membranes).
- Ethical : Use in vitro models before animal testing.
- Relevant : Align with gaps in literature (e.g., antimicrobial resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
